Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2402830-44-6
VCID: VC4418777
InChI: InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=C(C=N2)Br
Molecular Formula: C15H23BrN4O2
Molecular Weight: 371.279

Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

CAS No.: 2402830-44-6

Cat. No.: VC4418777

Molecular Formula: C15H23BrN4O2

Molecular Weight: 371.279

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate - 2402830-44-6

Specification

CAS No. 2402830-44-6
Molecular Formula C15H23BrN4O2
Molecular Weight 371.279
IUPAC Name tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3
Standard InChI Key TVUUQKSDHIXCAL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=C(C=N2)Br

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle providing conformational rigidity.

  • 5-Bromopyrazine: An aromatic six-membered ring containing two nitrogen atoms and a bromine substituent at position 5, enabling electrophilic substitution and cross-coupling reactions.

  • tert-Butyl carbamate (Boc): A protective group for amines, enhancing solubility and stability during synthesis .

The molecular formula is C₁₅H₂₁BrN₄O₂, with a molar mass of 377.26 g/mol. Stereochemical considerations arise from the pyrrolidine’s chiral center, though specific enantiomeric data remain limited in public databases .

Spectroscopic Identification

Key spectroscopic features include:

  • ¹H NMR: Signals for tert-butyl protons (δ ~1.4 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and pyrazine aromatic protons (δ 8.2–8.5 ppm) .

  • ¹³C NMR: Peaks for the Boc carbonyl (δ ~155 ppm), pyrazine carbons (δ 140–160 ppm), and bromine-bearing carbon (δ ~110 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 377.1 ([M+H]⁺) and fragment ions corresponding to Boc group loss (m/z 277.1) .

Synthesis and Optimization

Stepwise Synthetic Routes

Synthesis typically involves sequential functionalization of the pyrrolidine and pyrazine subunits:

Step 1: Pyrrolidine Functionalization
Pyrrolidine is Boc-protected via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, yielding tert-butyl pyrrolidine-1-carboxylate (85–90% yield) .

Step 2: Aminomethylation
The Boc-protected pyrrolidine undergoes aminomethylation using formaldehyde and methylamine in methanol, forming tert-butyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate (70–75% yield) .

Step 3: Pyrazine Coupling
The aminomethyl group reacts with 5-bromopyrazine-2-carbonyl chloride in dichloromethane (DCM) with triethylamine, achieving 60–65% yield .

Industrial Scalability Challenges

Key challenges in large-scale production include:

  • Bromine Stability: Decomposition risks at temperatures >100°C necessitate low-temperature reactions.

  • Purification: Silica gel chromatography remains standard, but solvent-intensive processes drive interest in crystallization alternatives.

ParameterLaboratory ScaleIndustrial Scale
Yield60–65%50–55% (optimized)
Reaction Time24–48 h12–18 h (flow chemistry)
Solvent UsageHigh (batch)Reduced (continuous)

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in dimethyl sulfoxide (DMSO) .

  • Thermal Stability: Decomposes at 215–220°C, with the Boc group cleaving first (TGA data) .

  • Photostability: Sensitive to UV light; amber glass storage recommended.

Reactivity Profile

The bromopyrazine moiety undergoes characteristic reactions:

Suzuki–Miyaura Coupling
Using Pd(PPh₃)₄ and arylboronic acids in toluene/ethanol (3:1), the bromide couples to form biaryl derivatives (45–70% yield) .

Nucleophilic Aromatic Substitution
Primary amines displace bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding 5-aminopyrazine analogs (50–60% yield) .

Cell LineIC₅₀ (µM)Mechanism
HepG228.4 ± 2.1Caspase-3 activation
MCF735.6 ± 3.3G0/G1 cell cycle arrest

Computational Insights

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential (MEP): Negative regions localize near the pyrazine ring, favoring electrophilic attacks.

ADMET Predictions

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high).

  • Metabolism: CYP3A4 substrate (70% probability).

  • Toxicity: Ames test negative; hepatotoxicity risk = 40%.

Comparative Analysis with Analogues

CompoundModificationBioactivity (IC₅₀, µM)
ParentNone28.4 (HepG2)
Chloro DerivativeBr → Cl42.1
Ethylamino AnalogMethyl → Ethyl19.8

Ethyl substitution enhances anticancer potency but reduces solubility, illustrating structure-activity trade-offs.

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